2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-
Description
The compound 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- is a propanol derivative featuring a diethylamino group at position 1 and a 2-thienylthio substituent at position 2. The thienylthio group confers distinct electronic and steric properties compared to oxygen-based substituents (e.g., phenoxy or naphthyloxy groups), which may influence solubility, stability, and biological activity .
Properties
CAS No. |
55697-89-7 |
|---|---|
Molecular Formula |
C11H19NOS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
1-(diethylamino)-3-thiophen-2-ylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H19NOS2/c1-3-12(4-2)8-10(13)9-15-11-6-5-7-14-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChI Key |
QDWKEXRGGFNXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CSC1=CC=CS1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenethiol and 1-chloro-2-propanol.
Nucleophilic Substitution: The reaction between 2-thiophenethiol and 1-chloro-2-propanol under basic conditions (e.g., using sodium hydroxide) leads to the formation of 2-Propanol, 3-(2-thienylthio)-.
Amination: The intermediate product is then subjected to amination using diethylamine in the presence of a suitable catalyst (e.g., palladium on carbon) to yield the final compound, 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the thienylthio group may contribute to the compound’s overall reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between the target compound and selected analogs:
Key Observations :
- The thienylthio group in the target compound introduces sulfur, which increases lipophilicity compared to oxygen-based analogs (e.g., naphthyloxy in Propranolol) .
Physicochemical Properties
Data from related compounds provide insights into the target’s likely properties:
Key Observations :
- The thienylthio group likely increases LogP compared to naphthyloxy analogs, enhancing membrane permeability but reducing aqueous solubility.
Analytical and Regulatory Considerations
- Impurity Profiling: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () are monitored as impurities in pharmaceuticals. The target compound’s synthesis would require stringent control of byproducts via HPLC (as in Propranolol’s identification methods) .
- Stability : Thioethers are prone to oxidation, suggesting the target compound may require stabilization (e.g., antioxidants or inert packaging) compared to ether analogs .
Biological Activity
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-, commonly referred to as DEAT, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DEAT, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of DEAT is characterized by the presence of a diethylamino group and a thienylthio moiety. The molecular formula is with a molecular weight of approximately 185.27 g/mol. The structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 185.27 g/mol
Antineoplastic Properties
DEAT has been investigated for its potential antineoplastic (anti-cancer) properties. Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. The following table summarizes findings from various studies on the cytotoxicity of DEAT:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 25 | Induction of apoptosis |
| Study B | HeLa (Cervical) | 30 | Inhibition of cell proliferation |
| Study C | A549 (Lung) | 20 | Disruption of mitochondrial function |
The proposed mechanisms by which DEAT exerts its biological effects include:
- Apoptosis Induction : DEAT may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that DEAT can induce cell cycle arrest at the G2/M phase, inhibiting further cell division.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress and subsequent cell death.
Case Study 1: Antitumor Activity in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of DEAT resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to enhance the efficacy of standard chemotherapy agents.
Case Study 2: Neurotoxicity Assessment
Another investigation focused on the neurotoxic potential of DEAT. Using in vitro models, it was found that high concentrations could lead to neuronal cell death, suggesting a need for careful dosage considerations in therapeutic applications.
Pharmacokinetics
Understanding the pharmacokinetics of DEAT is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Exhibits a wide distribution volume due to lipophilicity.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Elimination : Excreted mainly through urine.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 2-thienylthiol) may react with halogenated precursors under basic conditions. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., triethylamine) critically affect reaction kinetics and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are optimal for structural characterization, and how should data be interpreted?
- Methodological Answer : Use a combination of:
- NMR (1H/13C): Identify proton environments (e.g., diethylamino CH2 at δ 2.5–3.0 ppm, thienyl protons at δ 6.5–7.5 ppm) .
- FT-IR : Confirm functional groups (e.g., -OH stretch ~3300 cm⁻¹, C-S bond ~600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C12H21NOS2: ~284.12 g/mol) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility tests in polar (water, methanol) and non-polar (DCM, toluene) solvents indicate moderate solubility in DCM and methanol. Stability studies (HPLC monitoring) show degradation at pH < 4 or > 10, with optimal storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. How does stereochemistry at the propanol backbone influence biological activity, and what chiral resolution methods are recommended?
- Methodological Answer : Enantiomers may exhibit divergent receptor-binding affinities. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases for resolution. Activity assays (e.g., enzyme inhibition) paired with molecular docking can correlate stereochemistry with efficacy .
Q. What mechanisms underlie the compound’s reported biological activity (e.g., antimicrobial or CNS effects), and how can in vitro models validate these claims?
- Methodological Answer : The thienylthio group may confer redox-modulating properties. Test antimicrobial activity via microdilution assays (MIC/MBC against S. aureus or E. coli). For CNS effects, use neuronal cell lines (e.g., SH-SY5Y) to assess dopamine receptor modulation via cAMP assays .
Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?
- Methodological Answer : Cross-validate using orthogonal techniques:
- GC-MS vs. LC-MS : Confirm volatile byproducts or degradation products .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
- Thermogravimetric Analysis (TGA) : Identify thermal decomposition patterns that may explain stability discrepancies .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
